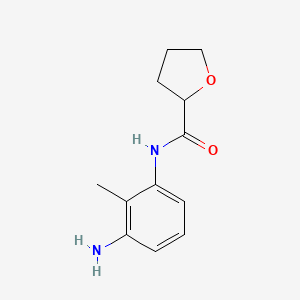

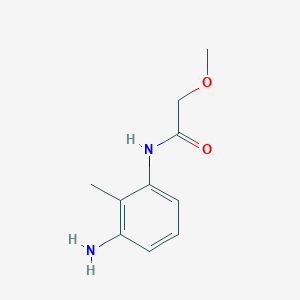

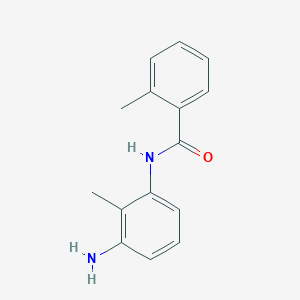

N-(3-Amino-2-methylphenyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

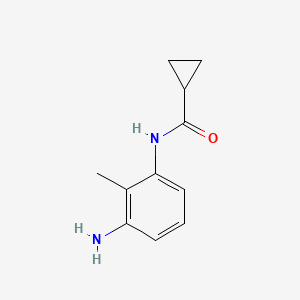

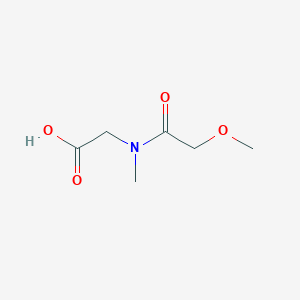

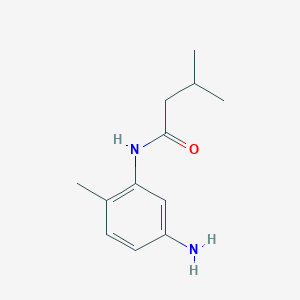

“N-(3-Amino-2-methylphenyl)-2-methoxyacetamide” is a chemical compound that belongs to the class of organic compounds known as anilides . Anilides are compounds containing an anilide functional group, which is characterized by an acyl group (RCO-) attached to the nitrogen atom of an aniline .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring (the 2-methylphenyl part) attached to an amide group (the -2-methoxyacetamide part) via a nitrogen atom . The 3-amino- refers to an amino group (-NH2) attached to the third carbon of the benzene ring .Chemical Reactions Analysis

Anilides, including “this compound”, can undergo various chemical reactions, such as hydrolysis, reduction, and electrophilic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would be expected to have the typical properties of anilides, such as being solid at room temperature .Scientific Research Applications

Anthelmintic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), a derivative of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide, has shown promising results as an anthelmintic. It is effective against nematodes, filariae, and cestodes in rodents and has high efficacy against hookworms and large roundworms in dogs. Amidantel demonstrated good tolerance in animals without teratogenic effects (Wollweber et al., 1979).

Antitumor Activity

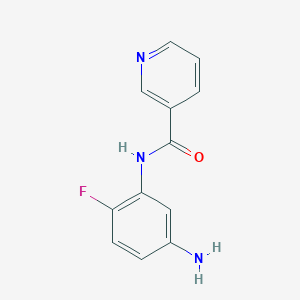

A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, related to this compound, revealed potent cytotoxic activity against various cancer cell lines. Specifically, the 4'-methoxyphenyl and 3'-methylphenyl derivatives showed significant antitumor activity across a range of cancer cell lines (Dong et al., 2010).

Analgesic Potential

Compounds with the methoxyacetamide pharmacophore, related to this compound, have been synthesized for their analgesic properties. For example, cis-42 was found to be significantly more potent than morphine and fentanyl in analgesic potency and had a short duration of action, making it suitable for short surgical procedures (Lalinde et al., 1990).

Anticonvulsant Properties

Certain derivatives of this compound, such as (R,S)-2-acetamido-N-benzyl-2-methylacetamide, have shown potent anticonvulsant activity. Some derivatives demonstrated efficacy comparable to phenytoin in mouse models (Kohn et al., 1991).

Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is an important intermediate in the production of azo disperse dyes. A novel Pd/C catalyst was developed for the efficient hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, offering a green synthesis method (Zhang, 2008).

Synthesis of Amino Acids

This compound derivatives have been used in the synthesis of specific amino acids like L-2-amino-5-arylpentanoic acids, which are key components in toxins and could have potential applications in biochemical research (Shimohigashi et al., 1976).

Safety and Hazards

Mechanism of Action

- The primary targets of N-(3-Amino-2-methylphenyl)-2-methoxyacetamide are not fully annotated yet. However, it has been studied in trials related to the treatment of skin infections .

Target of Action

Scientists and clinicians should continue exploring this compound to unlock its therapeutic potential . If you have any more questions or need additional information, feel free to ask! 😊

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(11)4-3-5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPAVQXNHKIPNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)COC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588357 |

Source

|

| Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926215-70-5 |

Source

|

| Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl[(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B1319885.png)

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)